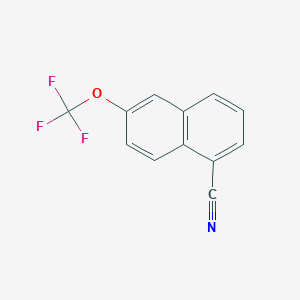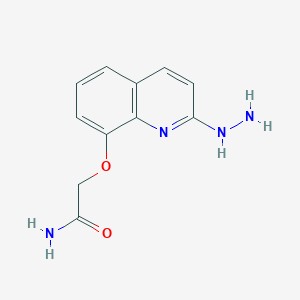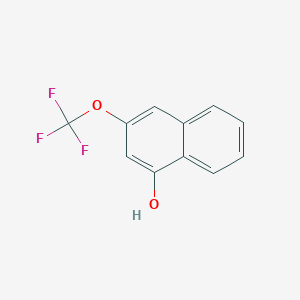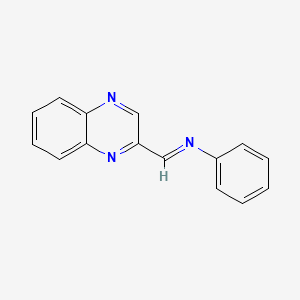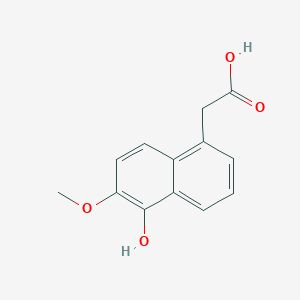
2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, characterized by the presence of hydroxy and methoxy groups on the naphthalene ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which undergoes methylation to form 6-methoxy-2-naphthol.
Hydroxylation: The methoxy derivative is then subjected to hydroxylation to introduce the hydroxy group at the 5-position.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Produces 2-(5-oxo-6-methoxynaphthalen-1-yl)acetic acid.
Reduction: Yields 2-(5-hydroxy-6-methoxynaphthalen-1-yl)ethanol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaleneacetic acid: Similar structure but lacks the hydroxy group at the 5-position.
2-(7-Methoxynaphthalen-1-yl)acetic acid: Similar structure but with the methoxy group at the 7-position.
Uniqueness
2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid is unique due to the specific positioning of the hydroxy and methoxy groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(5-hydroxy-6-methoxynaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O4/c1-17-11-6-5-9-8(7-12(14)15)3-2-4-10(9)13(11)16/h2-6,16H,7H2,1H3,(H,14,15) |
InChI Key |
CXAYVWTWYGISIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC(=C2C=C1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


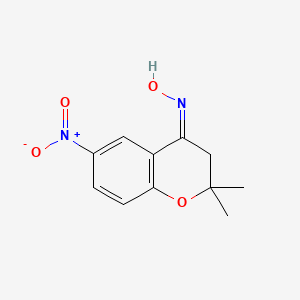

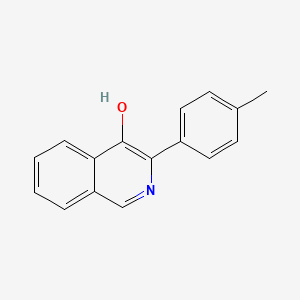
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)
